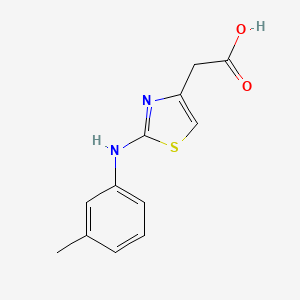![molecular formula C9H9ClN2O2 B2979261 methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate CAS No. 200280-89-3](/img/structure/B2979261.png)
methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
- Anticancer Agents Synthesis : A study by Gomha, Salah, and Abdelhamid (2014) describes the synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety, derived from hydrazonoyl halides including a derivative of methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate. These compounds showed promising anticancer activity, particularly against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Environmental and Analytical Applications
- Detection of Water Pollutants : A study by Tahernejad-Javazmi et al. (2018) demonstrated the use of a derivative of methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate in a sensor for detecting hydrazine and 4-chlorophenol in water, emphasizing its relevance in environmental monitoring (Tahernejad-Javazmi et al., 2018).
Synthesis of Antihypertensive Agents
- Antihypertensive α-Blocking Agents : Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) explored the synthesis of various derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which is structurally related to methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate. These compounds were evaluated for their antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
Chemical Analysis
- Carbonyl Estimation : Lawrence (1965) discussed the use of derivatives like 2,4-dinitrophenylhydrazine, closely related to the chemical structure , for estimating micro amounts of carbonyls, demonstrating its application in analytical chemistry (Lawrence, 1965).
Antimicrobial Research
- Antimicrobial Activity : Research by Kumar and Mishra (2015) investigated derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, structurally similar to the compound , for their potential as antimicrobial agents, highlighting its application in the development of new antimicrobial drugs (Kumar & Mishra, 2015).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Singh et al. (2018) studied the corrosion inhibition performance of triazine derivatives, which are structurally related to methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate, on mild steel in acidic environments. This highlights its potential use in industrial applications to protect metals from corrosion (Singh et al., 2018).
Mécanisme D'action
Indole derivatives, which might be structurally similar to the compound you’re asking about, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,1H3,(H,12,13)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYZVSUKGORJG-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324478 | |
| Record name | methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate | |
CAS RN |
200280-89-3 | |
| Record name | methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2979181.png)

![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)
![7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2979185.png)
![1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene](/img/structure/B2979188.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2979189.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2979191.png)

![N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979193.png)
![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2979196.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2979200.png)